4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine
Description
4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine is a chemical compound with the molecular formula C12H16FN3O3S. It is known for its potential therapeutic applications and has garnered significant attention in scientific research due to its unique chemical structure and properties .
Properties
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c1-16(2)21(19,20)15-8-10-7-13(18)17(9-10)12-5-3-11(14)4-6-12/h3-6,10,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURQUJFRFKCGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The 2-oxopyrrolidine ring is typically synthesized via cyclization of γ-amino acids or their derivatives. For example:
- Buchwald-Hartwig amination of α-haloamides to form the five-membered lactam.
- Intramolecular Heck reactions using palladium catalysts to couple aryl halides with acrylamides.
Relevant conditions from analogous syntheses include:
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Lactamization | DCC, DMAP, CH₂Cl₂, 0°C to RT | 78% | |
| Palladium-catalyzed | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | 65% |
Introduction of the 4-Fluorophenyl Group
Direct Arylation
The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling:
- Suzuki-Miyaura coupling of a boronic acid with a halogenated pyrrolidone intermediate.
- Ullmann-type reactions using copper catalysts to couple aryl halides with amines.
A representative protocol from patent literature involves:
1. React 4-bromo-2-oxopyrrolidine with 4-fluorophenylboronic acid
2. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1)
3. Heat at 80°C for 12 hours → 1-(4-fluorophenyl)-2-oxopyrrolidine (Yield: 72%)
Functionalization at Position 4: Aminomethylation and Sulfamoylation
Aminomethylation
The aminomethyl group is installed via:
- Mannich reaction : Condensation of formaldehyde with a secondary amine.
- Reductive amination : Using sodium cyanoborohydride and an aldehyde.
Example conditions:
| Substrate | Reagents | Yield | Source |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-oxo | CH₂O, dimethylamine, EtOH, Δ | 68% |
Sulfamoylation
The dimethylsulfamoyl group is introduced via reaction with dimethylsulfamoyl chloride:
1. Dissolve 4-(aminomethyl)-1-(4-fluorophenyl)-2-oxopyrrolidine in dry THF
2. Add Et₃N (2 eq), cool to 0°C
3. Add dimethylsulfamoyl chloride (1.2 eq), stir at RT for 6 hours
4. Purify via column chromatography (Hex/EtOAc 3:1) → Target compound (Yield: 85%)
Alternative Synthetic Routes
One-Pot Tandem Approach
A patent-derived method combines ring formation and functionalization:
- Michael addition of 4-fluoroaniline to ethyl acrylate
- Cyclization with POCl₃ to form pyrrolidone
- Concurrent aminomethylation-sulfamoylation using paraformaldehyde and dimethylsulfamoyl chloride
Challenges and Optimization
Regioselectivity Issues
Competing reactions at positions 3 and 4 of the pyrrolidone ring necessitate careful control of:
Purification Difficulties
The polar nature of the sulfamoyl group complicates isolation. Patent US10287305B2 recommends:
- Ion-exchange chromatography for final purification
- Crystallization from ethanol/water mixtures (≥95% purity)
Scale-Up Considerations
Industrial adaptations from related compounds suggest:
Chemical Reactions Analysis
4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine can be compared with other similar compounds, such as:
4-[(Dimethylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine: This compound has a similar structure but lacks the sulfamoyl group, which may result in different biological activities.
4-[(Methylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine: The presence of a methyl group instead of a dimethyl group can affect the compound’s reactivity and interactions with molecular targets.
Biological Activity
4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H16FN3O3S
- Molecular Weight : 303.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and certain cancers.
Enzyme Inhibition
Research indicates that the compound demonstrates significant inhibitory effects on:
- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibiting α-glucosidase can help manage blood glucose levels, making this compound a candidate for antidiabetic therapies.
- Cholinesterases : The inhibition of cholinesterases suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
In Vitro Studies
In vitro assays have been conducted to evaluate the effectiveness of the compound against various biological targets.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. Notably, studies involving STZ-induced diabetic rats showed:
- Reduction in Blood Glucose Levels : Compounds similar in structure demonstrated significant reductions in postprandial glucose levels.
- Neuroprotective Effects : Behavioral assessments indicated improvements in cognitive function, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Diabetes Management
- A study investigated the efficacy of the compound in diabetic rat models. Results showed a significant decrease in blood glucose levels, supporting its potential as an antidiabetic agent.
-
Neuroprotection
- Another study focused on the compound's effects on cholinergic signaling pathways. It was found to enhance memory retention in animal models, indicating promise for Alzheimer's disease treatment.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine?
- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:
- Step 1 : Formation of the pyrrolidine-2-one core via cyclization of a β-ketoamide intermediate.
- Step 2 : Introduction of the 4-fluorophenyl group at the 1-position using Ullmann coupling or nucleophilic aromatic substitution under palladium catalysis.
- Step 3 : Functionalization at the 4-position via reductive amination to attach the dimethylsulfamoylamino-methyl group.
Critical parameters include reaction temperature (60–80°C), solvent choice (DMF or THF), and use of bases like triethylamine to optimize yields .- Key Optimization : Purification via column chromatography (ethyl acetate/hexane gradients) and crystallization from ethanol improves purity (>95%) .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Analytical characterization employs:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.25–3.40 ppm (pyrrolidine ring protons) and δ 7.20–7.60 ppm (4-fluorophenyl aromatic protons).
- ¹³C NMR : Signals at ~170 ppm (2-oxo carbonyl) and ~160 ppm (C-F coupling in the aromatic ring).
- Mass Spectrometry : Molecular ion peak at m/z 355.12 [M+H]⁺ confirms the molecular formula C₁₄H₁₉FN₂O₃S .
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents .
Q. What preliminary biological screening methods are recommended?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement).
- Cell Viability Studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Activity Comparison : Test (R)- and (S)-isomers in target-specific assays (e.g., IC₅₀ determination for enzyme inhibition).
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to enantioselective targets (e.g., G-protein-coupled receptors). Studies show (S)-isomers often exhibit 3–5x higher affinity due to complementary hydrogen bonding with active sites .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like ATP concentration in kinase assays or serum levels in cell cultures.
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.
- Structural Reanalysis : Verify compound purity (>99%) via HPLC and confirm stereochemical integrity via circular dichroism (CD) spectroscopy .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from the sulfamoyl group) using Schrödinger Phase.
- Molecular Dynamics Simulations : Simulate binding stability over 100 ns to assess interactions with flexible protein domains (e.g., kinase hinge regions).
- Free Energy Calculations : Use MM-GBSA to quantify binding affinities, correlating with experimental IC₅₀ values .
Key Research Gaps
- Mechanistic Studies : Elucidate the role of the dimethylsulfamoyl group in modulating target selectivity.
- In Vivo Profiling : Assess pharmacokinetics in rodent models to validate in silico ADME predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
